Product packaging for 1-(4-Acetylphenyl)-3-allylthiourea(Cat. No.:)

1-(4-Acetylphenyl)-3-allylthiourea

Cat. No.: B10918357
M. Wt: 234.32 g/mol
InChI Key: OGHNQNICLCLWJU-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-allylthiourea (CAS 14187-43-0) is a thiourea derivative with the molecular formula C12H14N2OS and a molecular weight of 234.32. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Thiourea derivatives are a significant area of investigation in medicinal chemistry and organic synthesis due to their diverse biological activities. These compounds are recognized as versatile scaffolds in drug discovery, with research indicating potential applications across various therapeutic areas. The structure of thiourea derivatives allows them to act as intermediates in organic synthesis and to engage with a range of biological targets. Specifically, thiourea derivatives have been studied for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacterial strains such as S. aureus and E. coli . The mechanism of action for such activity may involve the binding of the thiourea core to essential amino acid residues within the active site of bacterial enzymes, thereby inhibiting their function . Beyond antibacterial applications, the broader thiourea class demonstrates significant research potential in other areas, including serving as antioxidants by scavenging free radicals like DPPH and ABTS, and as investigational agents in anticancer research, where they have been shown to inhibit the growth of various human cancer cell lines . The presence of nitrogen and sulfur atoms in the thiourea structure also enables coordination with various metal centers, forming stable metal complexes that can enhance biological activity and are useful in materials science . Researchers value this compound for exploring structure-activity relationships (SAR) in developing new pharmacologically active molecules. Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2OS B10918357 1-(4-Acetylphenyl)-3-allylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11-6-4-10(5-7-11)9(2)15/h3-7H,1,8H2,2H3,(H2,13,14,16)

InChI Key

OGHNQNICLCLWJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(4-Acetylphenyl)-3-allylthiourea

The creation of this compound can be achieved through several reliable synthetic routes. These pathways typically involve the formation of the core thiourea (B124793) N-C(S)-N linkage by reacting an amine with a source of the thiocarbonyl group.

The most fundamental and widely employed method for synthesizing thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.com This reaction is a classic example of nucleophilic addition, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

For the specific synthesis of this compound, this can be approached in two ways:

Route A: Reaction of allyl isothiocyanate with 4-aminoacetophenone.

Route B: Reaction of 4-acetylphenyl isothiocyanate with allylamine.

In both routes, the lone pair of electrons on the amine's nitrogen atom initiates the attack on the central carbon of the isothiocyanate, leading to the formation of the thiourea derivative.

Another relevant nucleophilic substitution occurs in the in situ generation of the isothiocyanate intermediate. For instance, an acyl or aryl chloride can react with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. In this step, the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride leaving group to form an acyl or aryl isothiocyanate. nih.govnih.gov This intermediate is typically not isolated but is immediately reacted with the appropriate amine present in the reaction mixture to yield the final thiourea product. nih.gov These reactions are a cornerstone of substitution chemistry in organic synthesis. nih.govlibretexts.org

The Schotten-Baumann reaction traditionally describes the synthesis of amides and esters using an acid chloride and an amine or alcohol in the presence of a base to neutralize the resulting hydrochloric acid. wikipedia.orgorganic-chemistry.org This concept has been adapted for the synthesis of N-acylthioureas, including structures similar to this compound. unair.ac.id

A common modified approach involves a one-pot, two-step synthesis. researchgate.net First, an acyl chloride (e.g., 4-acetylbenzoyl chloride) is treated with a thiocyanate salt (like KSCN or NH₄SCN) in a suitable solvent such as dry acetone. This forms the highly reactive 4-acetylbenzoyl isothiocyanate intermediate in situ. Without isolation, an amine (in this case, allylamine) is added to the mixture. The amine's nucleophilic attack on the isothiocyanate yields the N-acylthiourea.

Alternatively, a pre-formed substituted thiourea can act as the nucleophile. For the synthesis of a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, a method described as a modified Schotten-Baumann reaction was used where allylthiourea (B1665245) was reacted with 4-tertiary-butylbenzoyl chloride. unair.ac.id Applying this to the target molecule, allylthiourea would react with 4-acetylbenzoyl chloride. In these syntheses, a base like triethylamine (B128534) is often added to scavenge the HCl produced during the reaction. unair.ac.id

A procedure for a structurally related compound, 1-(4-acetylphenyl)-3-butyrylthiourea, involves reacting butanoyl chloride with ammonium thiocyanate, followed by the addition of 4-aminoacetophenone. nih.govresearchgate.net This highlights a versatile pathway where the non-acetylated amine is coupled with an in situ generated acyl isothiocyanate.

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of the final product, which minimizes the need for extensive purification steps. Based on established procedures for analogous compounds, several parameters can be fine-tuned.

ParameterConditionRationale & FindingsSource
Solvent Dry AcetoneAcetone is an effective solvent for dissolving the reactants (acyl chloride, thiocyanate salt, and amine) while being relatively inert to the reaction conditions. The use of a dry solvent is crucial to prevent the hydrolysis of the reactive acyl chloride and isothiocyanate intermediates. nih.govnih.gov
Temperature Initial cooling (ice bath), followed by refluxThe initial reaction to form the isothiocyanate can be exothermic. Cooling helps to control the reaction rate. Subsequent heating under reflux for 1.5 to 3 hours ensures the reaction goes to completion. nih.govnih.govunair.ac.id
Reagent Addition Dropwise addition of acyl chlorideSlow, controlled addition of the acyl chloride to the thiocyanate suspension prevents side reactions and ensures the efficient formation of the isothiocyanate intermediate. nih.gov
Work-up Precipitation in cold waterThe target thiourea compounds are often sparingly soluble in water. Pouring the reaction mixture into a large volume of cold water causes the product to precipitate, leaving more soluble impurities and salts in the aqueous phase. This is an effective initial purification step. nih.govresearchgate.net
Purification Recrystallization (e.g., from ethyl acetate)To achieve high purity, the crude solid obtained after precipitation is typically recrystallized from a suitable solvent like ethyl acetate. This process removes any remaining impurities. researchgate.netresearchgate.net
Monitoring Thin-Layer Chromatography (TLC)TLC is used to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time. nih.gov

Green Chemistry Principles in Thiourea Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact, improve safety, and enhance efficiency. wikipedia.org Research has focused on minimizing the use of hazardous solvents and developing sustainable catalytic systems.

The move away from volatile organic compounds (VOCs) has led to the development of several innovative, environmentally friendly methods for thiourea synthesis.

Mechanochemical Synthesis : A notable green approach is the solvent-free synthesis of thioureas via mechanochemistry. This involves the "click" coupling of an isothiocyanate and an amine by manual grinding or using an electrical ball mill. rsc.org This method is rapid, often quantitative, and completely eliminates the need for bulk reaction solvents, aligning perfectly with green chemistry goals. rsc.org

"On-Water" Synthesis : The reaction of isothiocyanates with amines can be performed "on-water," a sustainable process that avoids toxic organic solvents like dichloromethane (B109758) or THF. organic-chemistry.org The reactants, often having low solubility in water, form microdroplets that enhance reactivity. The product typically precipitates directly from the water, simplifying isolation to a simple filtration and allowing for the recycling of the water effluent. organic-chemistry.org

Deep Eutectic Solvents (DES) : Deep eutectic solvents have emerged as green alternatives to traditional solvents. A system using choline (B1196258) chloride/tin(II) chloride has been shown to act as both the reaction medium and a catalyst for thiourea synthesis. rsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recovered and reused multiple times without a significant loss of activity, making the process highly sustainable. rsc.orgresearchgate.net

The development of efficient and reusable catalysts is a key focus of green chemistry research in thiourea production.

Thiourea as an Organocatalyst : Interestingly, thiourea itself can function as a bifunctional organocatalyst. It can act as both a hydrogen bond donor and a Brønsted base to catalyze reactions in an aqueous medium, often enhanced by ultrasound irradiation. acs.org A significant advantage is that the catalyst is inexpensive, non-toxic, and can be easily recovered and reused for several cycles. acs.org

Bifunctional Thiourea Catalysts : While often used to catalyze other reactions, the principles behind the design of chiral bifunctional thiourea catalysts are relevant. libretexts.org These organocatalysts activate substrates through hydrogen bonding, demonstrating the potential for creating highly efficient and selective catalytic systems for various transformations, including potentially the synthesis of thioureas themselves under milder, more sustainable conditions. wikipedia.orglibretexts.org

Derivatization Strategies for Structural Modification

Introduction of Functional Groups for Targeted Research

The chemical architecture of this compound offers several sites for the introduction of new functional groups, thereby enabling targeted research into its biological activities. The presence of an acetyl group, a phenyl ring, an allyl moiety, and a thiourea backbone provides a versatile platform for chemical modification.

The general synthetic route to acylthiourea derivatives often involves the reaction of an acid chloride with a thiocyanate salt (like potassium or ammonium thiocyanate) to form an in-situ acyl isothiocyanate. This intermediate then reacts with an appropriate amine to yield the final thiourea derivative. nih.govnih.gov This fundamental reaction scheme can be adapted to introduce a wide array of functional groups.

For instance, by starting with substituted benzoyl chlorides, a variety of functional groups can be incorporated onto the phenyl ring. The synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide illustrates this approach, where a 2,4-dichlorobenzoyl chloride is used to introduce chloro-substituents. nih.gov Such modifications are known to influence the electronic properties and steric bulk of the molecule, which can, in turn, affect its binding affinity to biological targets. Research on other thiourea derivatives has shown that introducing electron-withdrawing groups, such as nitro or chloro substituents, can enhance their biological activities. unair.ac.id

Furthermore, the acetyl group itself serves as a handle for further derivatization. It can undergo a range of chemical transformations, including reduction to an alcohol, conversion to an oxime, or serving as a site for condensation reactions to extend the carbon chain. These modifications can impact the compound's polarity and hydrogen bonding capabilities.

The allyl group also presents opportunities for functionalization. The double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities that can modulate the compound's pharmacokinetic profile.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues is a critical strategy for probing the SAR of this compound. This involves systematically altering the different structural components of the molecule.

Analogues are compounds that have a similar core structure but differ in one or more atoms or functional groups. For example, replacing the allyl group with other substituents is a common strategy. The synthesis of 1-(4-Acetylphenyl)-3-butyrylthiourea is a case in point, where a butyryl group is present instead of an allyl group. nih.gov The synthesis of this analogue involved the reaction of butanoyl chloride with ammonium thiocyanate, followed by reaction with 4-aminoacetophenone. nih.gov This modular synthetic approach allows for the generation of a library of analogues with diverse N-substituents.

Another example is the synthesis of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, where the 4-acetylphenyl group is replaced by a 4-tertiary-butylbenzoyl group. unair.ac.id This modification was achieved through a modified Schotten-Baumann reaction, involving the nucleophilic substitution of allylthiourea on 4-tertiary-butylbenzoyl chloride. unair.ac.id

Homologues , on the other hand, are compounds that belong to a series differing by a single repeating unit, such as a methylene (B1212753) group. In the context of this compound, homologation could involve extending the allyl chain (e.g., to a butenyl or pentenyl group) or inserting methylene groups at various positions in the molecule.

The following tables summarize the synthetic methodologies for creating analogues of this compound based on reported research.

Table 1: Synthesis of 1-(4-Acetylphenyl)-3-butyrylthiourea nih.gov

StepReactantsReagents & SolventsConditionsProduct
1Butanoyl chloride, Ammonium thiocyanateDry acetoneReflux for 45 minutesButanoyl isothiocyanate (in situ)
2Butanoyl isothiocyanate, 4-AminoacetophenoneDry acetoneReflux for 1.5 hours1-(4-Acetylphenyl)-3-butyrylthiourea

Table 2: Synthesis of 1-allyl-3-(4-tertiary-butylbenzoyl) Thiourea unair.ac.id

ReactantsReagents & SolventsConditionsProduct
N-allylthiourea, 4-tertiary-butylbenzoyl chlorideTetrahydrofuran (THF), TriethylamineStirring in an ice bath for 0.5 hours, followed by reflux1-allyl-3-(4-tertiary-butylbenzoyl) Thiourea

Table 3: Synthesis of N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide nih.gov

These synthetic strategies provide a robust framework for the systematic structural modification of this compound, enabling a thorough investigation of its chemical and biological properties.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in confirming the identity and structural features of 1-(4-Acetylphenyl)-3-allylthiourea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the chemical environment of hydrogen and carbon atoms within a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The protons of the NH groups in thiourea (B124793) derivatives typically appear as singlets at a downfield chemical shift. rsc.orgresearchgate.net Aromatic protons on the acetylphenyl ring show distinct splitting patterns, while the protons of the allyl group exhibit signals in the alkene region of the spectrum. netlify.appchemicalbook.comvscht.cz

Interactive Data Table: NMR Spectroscopic Data
NucleusFunctional GroupChemical Shift Range (ppm)Reference
¹HNH (Thiourea)Downfield (singlet) rsc.orgresearchgate.net
¹HAromatic (Acetylphenyl)Characteristic splitting patterns netlify.appchemicalbook.com
¹HAllylAlkene region netlify.appvscht.cz
¹³CC=S (Thiocarbonyl)Downfield researchgate.net
¹³CC=O (Carbonyl)Downfield researchgate.net
¹³CAromatic (Acetylphenyl)Characteristic signals mdpi.comchemicalbook.com
¹³CAllylCharacteristic signals chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. The IR spectrum exhibits strong absorption bands corresponding to the N-H stretching of the thiourea moiety, typically observed above 3000 cm⁻¹. researchgate.net The carbonyl (C=O) group of the acetyl moiety shows a strong absorption band at a lower frequency than a typical ketone due to intramolecular hydrogen bonding. researchgate.net Other significant peaks include those for C=S stretching and the aromatic C-H stretching vibrations. rsc.orgchemicalbook.com

Interactive Data Table: IR Spectroscopic Data
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Thiourea)Stretching> 3000 researchgate.net
C=O (Acetyl)StretchingLower frequency due to H-bonding researchgate.net
C=S (Thiourea)StretchingCharacteristic region rsc.orgchemicalbook.com
C-H (Aromatic)StretchingCharacteristic region researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information by revealing the characteristic fragments formed upon ionization. nih.gov

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction studies have been instrumental in determining the exact molecular geometry and crystal packing of related thiourea derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.neteurjchem.com These studies reveal crucial details about bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-N bonds within the thiourea moiety exhibit partial double bond character. nih.gov The planarity of the molecule and the relative orientation of the acetylphenyl and allyl groups are also elucidated through these studies. nih.gov

Interactive Data Table: Crystallographic Data of a Related Thiourea Derivative
ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 researchgate.net
a (Å)7.5111 (5) nih.gov
b (Å)9.7585 (8) nih.gov
c (Å)10.5036 (5) nih.gov
α (°)65.283 (5) nih.gov
β (°)76.245 (4) nih.gov
γ (°)68.589 (5) nih.gov
Volume (ų)647.78 (8) nih.gov
Z2 nih.gov

Analysis of Intramolecular Hydrogen Bonding Interactions

A significant feature revealed by X-ray diffraction is the presence of intramolecular hydrogen bonds. osti.govnih.govustc.edu.cn In compounds like this compound, an intramolecular hydrogen bond can form between one of the N-H protons of the thiourea group and the oxygen atom of the acetyl group, creating a stable six-membered ring. researchgate.netnih.gov This interaction influences the conformation of the molecule and can affect its chemical and physical properties. nih.govorientjchem.org The strength of this hydrogen bond can be inferred from the interatomic distances and angles determined from the crystal structure data. osti.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Without experimental data, a table of intermolecular interactions cannot be generated.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

To perform this analysis, crystallographic information files (CIFs) are required. As no such data has been published for this compound, a Hirshfeld surface analysis and the generation of corresponding data tables are not possible.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Acetylphenyl)-3-allylthiourea, DFT calculations, often employing a basis set such as B3LYP/6-311G**, are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. mdpi.com

Table 1: Theoretical Bond Lengths and Angles for this compound (Illustrative)

This table is a hypothetical representation based on typical values for similar structures.

Parameter Value
Bond Lengths (Å)
C=S 1.663
C-N (thiourea) 1.346 - 1.395
C-N (phenyl) 1.406
C=O 1.225
**Bond Angles (°) **
N-C-N 118.5
N-C-S 120.5

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is typically localized over the electron-rich thiourea (B124793) group and the phenyl ring, while the LUMO is often centered on the acetylphenyl moiety, indicating that this region is the most likely site for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative)

These values are hypothetical and serve to illustrate the typical output of such calculations, based on data from similar compounds. mdpi.com

Parameter Formula Value (eV)
EHOMO - -6.50
ELUMO - -1.80
Energy Gap (ΔE) ELUMO - EHOMO 4.70
Electronegativity (χ) -(ELUMO + EHOMO)/2 4.15
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.35
Chemical Softness (S) 1/(2η) 0.21

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Typically, regions of negative potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected to be around the sulfur and oxygen atoms due to their high electronegativity and lone pairs of electrons. mdpi.com Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms bonded to nitrogen atoms. mdpi.com The MEP map provides a clear, visual confirmation of the molecule's reactivity patterns.

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation.

This compound can exist in several different conformations due to the rotational freedom around its single bonds. Theoretical calculations can be used to identify the most stable conformers. Studies on similar thiourea derivatives have shown that the molecule often adopts a planar or near-planar structure, which is stabilized by intramolecular hydrogen bonding and π-conjugation. nih.gov For this compound, a key conformational feature is the orientation of the allyl group relative to the thiourea backbone and the acetylphenyl ring. The most stable conformer is likely one that minimizes steric hindrance while maximizing stabilizing interactions, such as the intramolecular hydrogen bond between the N-H of the thiourea and the acetyl oxygen. researchgate.net

By systematically rotating the bonds within the molecule and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This energy landscape reveals the various stable and metastable conformations as energy minima, and the transition states between them as saddle points. This exploration helps in understanding the flexibility of the molecule and the energy barriers for converting from one conformation to another. For this compound, this would involve analyzing the rotational barriers of the allyl group and the acetylphenyl group. The relative energies of different isomers, such as those arising from cis/trans arrangements across the C-N bonds of the thiourea moiety, can also be determined, providing a comprehensive picture of the molecule's conformational dynamics.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of empirical energy functions. The simulation then proceeds in discrete time steps, tracking the trajectory of each atom.

Key Insights from MD Simulations:

Conformational Flexibility: MD simulations can reveal the accessible conformations of the this compound molecule. The allyl group, in particular, introduces a degree of flexibility. The simulations would track the rotation around single bonds, such as the C-N and C-C bonds of the allyl group and the phenyl ring, to identify the most stable and frequently adopted conformations.

Solvent Interactions: The simulations would illustrate how the molecule interacts with surrounding solvent molecules. The polar acetyl and thiourea groups are expected to form hydrogen bonds with water, while the phenyl and allyl groups would exhibit hydrophobic interactions. The pattern of these interactions is crucial for understanding the solubility and bioavailability of the compound.

Interaction with Biological Targets: When studying the potential biological activity of this compound, MD simulations are invaluable for modeling its interaction with a target protein. nih.gov By docking the molecule into the active site of a receptor and running an MD simulation, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. nih.govnih.gov Studies on other thiourea derivatives have shown that hydrogen bonds and hydrophobic interactions are critical for their binding to biological receptors. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

To provide a clearer picture, the following table illustrates the type of data that would be generated from an MD simulation of this compound in a solvated environment.

Simulation ParameterIllustrative Value/ObservationSignificance
Simulation Time 100 nsAllows for sufficient sampling of conformational space.
Root Mean Square Deviation (RMSD) Stable around 2-3 Å after initial equilibrationIndicates that the overall structure of the molecule is stable in the simulated environment.
Root Mean Square Fluctuation (RMSF) Higher fluctuations observed for the allyl group compared to the phenylacetyl coreHighlights the flexibility of the allyl moiety.
Hydrogen Bond Analysis Persistent hydrogen bonds between the thiourea NH and C=O groups and water moleculesDemonstrates the key interactions with the solvent that contribute to solubility.

Energy Framework Calculations for Crystal Lattice Stabilization

While MD simulations provide insights into the dynamic behavior of a single molecule or its interaction with a few others, understanding the properties of the bulk material requires studying the crystal lattice. Energy framework calculations are a powerful method to visualize and quantify the intermolecular interactions that hold the crystal together. This analysis is crucial for understanding the physical properties of the solid state, such as stability, solubility, and mechanical strength.

The methodology involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a 3D framework where the strength and nature of the interactions are represented by cylinders connecting the interacting molecules.

Stabilizing Interactions in the Crystal Lattice:

Based on the crystal structures of similar compounds, such as 1-(4-Acetylphenyl)-3-butyrylthiourea nih.govresearchgate.net, several types of intermolecular interactions are expected to stabilize the crystal lattice of this compound:

Hydrogen Bonds: Strong hydrogen bonds are anticipated between the N-H groups of the thiourea moiety and the oxygen atom of the acetyl group of neighboring molecules. nih.govresearchgate.net These interactions are highly directional and play a significant role in defining the crystal packing.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would influence the strength of the interaction.

van der Waals Forces: Dispersion forces are ubiquitous and provide a significant contribution to the total stabilization energy of the crystal lattice.

Energy Framework Analysis:

An energy framework analysis of this compound would decompose the total interaction energy into its electrostatic and dispersion components. This allows for a more detailed understanding of the nature of the forces governing the crystal packing.

Illustrative Energy Framework Data:

The following table presents hypothetical data from an energy framework calculation for this compound, based on typical values for organic molecular crystals.

Interaction TypeCalculated Interaction Energy (kJ/mol)Dominant ComponentSignificance
N-H···O Hydrogen Bond -25 to -40ElectrostaticKey directional interaction defining the primary structural motifs in the crystal.
π-π Stacking -10 to -20DispersionContributes to the close packing of aromatic rings.
C-H···S Interaction -5 to -15Electrostatic/DispersionProvides additional stabilization to the crystal lattice.
Overall Lattice Energy -100 to -150-Represents the total stability of the crystal.

By visualizing these energies as frameworks, researchers can identify the strongest interactions and understand the anisotropy of the crystal packing. This knowledge is fundamental for predicting and controlling the solid-state properties of this compound.

Coordination Chemistry: Ligand Properties and Metal Complexation

The coordination behavior of 1-(4-Acetylphenyl)-3-allylthiourea is dictated by the spatial arrangement and electronic characteristics of its constituent atoms. A thorough understanding of its properties as a ligand is essential to predict and rationalize its interactions with various metal centers.

Ligand Characterization of this compound

This compound possesses three types of potential donor atoms: nitrogen, sulfur, and oxygen. The thiourea (B124793) moiety contains two nitrogen atoms and a sulfur atom, while the acetyl group provides a carbonyl oxygen atom. This polydentate nature allows for diverse coordination modes. Acylthiourea derivatives can act as monodentate ligands, typically coordinating through the soft sulfur atom of the thiocarbonyl group. mdpi.comnih.gov They can also function as bidentate chelating agents, coordinating through both the sulfur atom and the carbonyl oxygen atom. nih.govnih.gov The nitrogen atoms of the thiourea backbone also present potential coordination sites. mdpi.com

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some palladium(II) complexes, N,N-disubstituted-N'-acyl thioureas have been shown to coordinate through the sulfur and oxygen atoms, forming a distorted square-planar geometry. nih.gov

While no crystal structure is available for this compound, a closely related compound, 1-(4-Acetylphenyl)-3-butyrylthiourea, has been characterized. nih.gov In this molecule, the C=S and C=O bond lengths are 1.6629(11) Å and 1.2246(13) Å, respectively, indicating typical double bond character. The C-N bond lengths within the thiourea framework show partial double bond character, suggesting delocalization of electron density. nih.gov An intramolecular hydrogen bond between a thiourea nitrogen and the carbonyl oxygen helps to create a pseudo-six-membered ring, which can influence the ligand's conformational preference upon coordination. nih.gov

Thiourea and its derivatives can exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S single bond and an S-H group). In the solid state, 1-(4-Acetylphenyl)-3-butyrylthiourea exists in the thione form. nih.gov The tautomeric equilibrium can be influenced by the solvent, pH, and the presence of metal ions.

This tautomerism plays a crucial role in the coordination chemistry of this compound. Coordination can occur with the neutral thione form, typically through the sulfur atom. Alternatively, deprotonation of the thiol tautomer can lead to the formation of an anionic ligand that can coordinate to a metal center through the thiolate sulfur. This deprotonation is often facilitated by the basic conditions used in the synthesis of metal complexes.

The Hard-Soft Acid-Base (HSAB) principle is a useful framework for predicting the preferred coordination sites of this compound with different metal ions. According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

In this compound, the potential donor atoms can be classified as follows:

Hard base: The carbonyl oxygen atom (O).

Borderline bases: The nitrogen atoms (N).

Soft base: The thiocarbonyl sulfur atom (S).

This classification allows for predictions of its coordination behavior:

Soft metal ions , such as Ag(I), Au(I), Pd(II), Pt(II), and Hg(II), are expected to preferentially coordinate to the soft sulfur atom of the thiourea group. nih.gov

Hard metal ions , such as those from the main group, might be expected to show a preference for the hard carbonyl oxygen atom.

Borderline metal ions , such as Cu(II), could potentially coordinate to the nitrogen, sulfur, or oxygen atoms, leading to more complex coordination behavior. rsc.org

Synthesis and Characterization of Metal Complexes

The versatile ligating properties of this compound enable the synthesis of a wide range of metal complexes with diverse structures and properties.

A significant body of research exists on the complexation of acylthiourea derivatives with transition metals. These complexes are often synthesized by reacting the ligand with a metal salt in an appropriate solvent.

Copper (Cu): Copper complexes of thiourea derivatives have been extensively studied. Depending on the reaction conditions and the specific ligand, both Cu(I) and Cu(II) complexes can be formed. In many cases, Cu(II) is reduced to Cu(I) during the complexation reaction. rsc.org The coordination geometry around the copper center can vary, with tetrahedral and trigonal planar arrangements being common for Cu(I). rsc.orgrsc.org

Silver (Ag) and Gold (Au): As soft metal ions, Ag(I) and Au(I) show a strong affinity for the soft sulfur donor of the thiourea ligand. nih.gov In some cases, with appropriately functionalized thioureas, silver can exhibit higher coordination numbers, forming chelates involving both sulfur and another donor atom. nih.gov Gold(I) complexes often exhibit linear geometry with coordination primarily to the sulfur or another soft donor if present. nih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) are soft acids that readily form stable complexes with acylthiourea ligands. nih.govacs.org The coordination is typically through the sulfur and oxygen atoms, resulting in a square-planar geometry around the metal center. nih.gov Mixed-ligand complexes of platinum(II) with bipyridine and acyl-thiourea ligands have also been synthesized and characterized. acs.org

Mercury (Hg): Being a soft metal ion, Hg(II) is expected to form stable complexes with this compound, with coordination primarily through the sulfur atom.

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, based on the principles of coordination chemistry and studies on related thiourea derivatives, some predictions can be made.

Tin (Sn): Tin(II) is a soft main group metal ion and has been shown to form complexes with unsubstituted thiourea. rsc.org In these complexes, the strength of the Sn-S bond varies depending on the counter-anion. rsc.org It is plausible that this compound would also form complexes with tin(II), likely coordinating through the sulfur atom. The acetylphenyl and allyl substituents may influence the solubility and stability of these complexes.

Lead (Pb): Lead(II) is another soft main group metal that would be expected to coordinate with the soft sulfur atom of the thiourea ligand.

Gallium (Ga), Indium (In), and Aluminum (Al): These are harder metal ions. According to HSAB principles, they would have a greater affinity for the harder oxygen donor of the carbonyl group. However, studies on gallium(III) complexes with thiouracil derivatives, which also contain N and S donor atoms, show that the coordination is pH-dependent and can involve nitrogen, sulfur, and oxygen atoms at higher pH. mdpi.comnih.gov This suggests that the coordination of this compound with these metals could be complex and may involve chelation with the N, S, or O donors under specific conditions. Recent research on gallium(III) complexes with thiosemicarbazones, which share the thiocarbonyl moiety, has also demonstrated the formation of stable complexes with interesting biological properties. rsc.org

Due to the limited specific research on the main group metal complexes of this compound, further experimental work is needed to fully elucidate their synthesis, structure, and properties.

Spectroscopic Signatures of Metal-Ligand Interactions

The interaction of this compound with metal ions is expected to produce distinct changes in its spectroscopic signatures, primarily in its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These changes serve as evidence of coordination.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the C=S and C-N bonds are anticipated. For related thiourea ligands, coordination through the sulfur atom typically leads to a decrease in the ν(C=S) stretching frequency. This is due to the formation of the metal-sulfur bond, which weakens the C=S double bond character. Concurrently, the ν(C-N) band is expected to shift to a higher frequency, indicating an increase in the double bond character of the C-N bond within the N-C-S fragment as electron density flows towards the metal ion. mdpi.com The presence of the acetyl group's carbonyl (C=O) and the allyl group's C=C double bond introduces additional potential coordination sites, and any involvement of these groups in binding would be signaled by shifts in their respective stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, characteristic signals for the N-H, aromatic, and allyl protons would be present. Upon complexation, the N-H proton signal is expected to shift, often downfield, indicating its involvement in the altered electronic environment of the thiourea backbone. For instance, in studies of similar thiourea complexes, the N-H proton signal at δ9.29 ppm showed significant changes upon coordination. mdpi.com Similarly, the ¹³C NMR spectrum would reflect the coordination by shifts in the signals of the C=S carbon and adjacent carbons. A downfield shift of the C=S signal is a common indicator of coordination through the sulfur atom.

The following table summarizes the expected shifts in key spectroscopic bands upon metal complexation, based on data from analogous compounds.

Spectroscopic TechniqueFunctional GroupExpected Shift upon Coordination (M-S)Rationale
Infrared (IR) ν(C=S)Decrease in wavenumberWeakening of the C=S bond due to M-S bond formation. mdpi.com
ν(C-N)Increase in wavenumberIncreased double bond character in the N-C-N fragment. mdpi.com
ν(C=O)Potential decreaseIf involved in coordination (bidentate O,S-chelation).
¹H NMR N-H protonsDownfield shiftChange in electronic environment upon coordination. mdpi.com
¹³C NMR C=S carbonDownfield shiftDeshielding of the carbon atom upon sulfur coordination.

Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal Complexes

Although no specific crystal structures for metal complexes of this compound are reported, X-ray crystallography of related thiourea derivatives provides a robust framework for predicting their solid-state structures. For a related compound, 1-(4-acetylphenyl)-3-butyrylthiourea, crystallographic analysis revealed a nearly planar molecule in its thioamide form. nih.gov The bond lengths C=S (1.6629 Å) and C=O (1.2246 Å) are typical for double bonds. nih.gov

Analysis of Coordination Geometry and Binding Modes (Mono-, Bi-, Polydentate)

The molecular structure of this compound features multiple potential donor atoms: the sulfur atom of the thiocarbonyl group, the oxygen atom of the acetyl group, and the two nitrogen atoms of the thiourea backbone. This allows for several possible coordination modes.

Monodentate: The most common coordination mode for simple thiourea ligands is monodentate, binding to the metal ion exclusively through the soft sulfur atom. mdpi.com This is the most probable binding mode for this compound, especially with soft metal ions.

Bidentate: Bidentate chelation is also a strong possibility. This could occur in two primary ways:

S,N-Chelation: The ligand could coordinate through the sulfur atom and one of the adjacent nitrogen atoms, forming a four-membered chelate ring. This mode has been observed for some substituted thioureas. mdpi.com

S,O-Chelation: Coordination through the thiocarbonyl sulfur and the carbonyl oxygen of the acetyl group would form a stable six-membered chelate ring. This is a highly favorable arrangement and has been observed in analogous acylthiourea compounds. nih.gov

The choice of binding mode is influenced by several factors, including the nature of the metal ion (hard/soft acid-base principle), the reaction conditions, and the steric hindrance posed by the allyl and acetylphenyl groups.

Theoretical Studies on Metal Complex Stability and Reactivity

DFT Calculations for Metal-Ligand Bonding Parameters

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in metal complexes. mdpi.com For a hypothetical complex of this compound, DFT calculations could be employed to:

Calculate metal-ligand bond dissociation energies to quantify the strength of the coordination bond.

Analyze the molecular orbitals (HOMO-LUMO) to understand charge transfer and electronic transitions.

Determine key bonding parameters such as bond lengths and angles, which can be compared with experimental data if available.

Studies on similar systems have shown that methods like multiconfiguration pair-density functional theory (MC-PDFT) can provide accurate bond dissociation energies for transition metal compounds. mdpi.com These calculations would help to confirm the most likely coordination mode (e.g., monodentate vs. bidentate) by comparing the calculated energies of the different isomers.

Prediction of Complex Geometries and Electronic Properties

Beyond bonding parameters, theoretical calculations can predict the most stable three-dimensional geometries of the metal complexes. By performing geometry optimization calculations, researchers can determine the lowest energy structure, predicting, for example, whether a four-coordinate complex would adopt a tetrahedral or square planar geometry.

Furthermore, DFT can be used to predict various electronic properties. Time-dependent DFT (TD-DFT) calculations can simulate the UV-Visible absorption spectrum, helping to assign the electronic transitions observed experimentally (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). The calculated electronic properties provide insight into the potential reactivity, magnetic properties, and photophysical behavior of the complexes.

The table below outlines the types of data that would be generated from theoretical studies on a hypothetical metal complex of this ligand.

Theoretical MethodPredicted ParameterSignificance
DFT Geometry Optimization Bond lengths, bond angles, dihedral anglesPredicts the most stable 3D structure of the complex.
DFT/MC-PDFT Bond Dissociation EnergyQuantifies the strength and stability of the metal-ligand bond. mdpi.com
Molecular Orbital Analysis HOMO/LUMO energies and distributionsProvides insight into electronic transitions and chemical reactivity.
TD-DFT Electronic absorption spectra (UV-Vis)Correlates theoretical structure with experimental spectroscopic data.

Biological Activity Investigations: in Vitro and Mechanistic Insights

Antimicrobial Activity Research (In Vitro Studies)

Thiourea (B124793) derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov The antimicrobial potential of 1-(4-Acetylphenyl)-3-allylthiourea and related compounds has been explored against a variety of pathogenic microbes.

Inhibition of Bacterial Growth

The in vitro antibacterial efficacy of thiourea derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria:

Staphylococcus aureus and MRSA: Studies on various thiourea derivatives have demonstrated their potential to inhibit the growth of Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.govnih.gov For instance, certain 1-allyl-3-benzoylthiourea (B5185869) analogs have shown in vitro antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) value of 1000 µg/mL. nih.gov The persistence of S. aureus in biofilms, which can lead to medical device contamination and severe infections, underscores the importance of finding new inhibitory agents. nih.gov

Gram-negative bacteria:

Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae: Research has also been conducted on the activity of thiourea derivatives against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.comscispace.com While some thiourea derivatives have shown moderate antibacterial effects against E. coli and P. aeruginosa, others have demonstrated notable activity against K. pneumoniae, a significant cause of various infectious diseases. nih.govnih.gov P. aeruginosa is a common opportunistic pathogen, and the rise of multidrug-resistant strains presents a significant challenge to conventional therapies. frontiersin.org Similarly, the increase in multidrug-resistant K. pneumoniae is a major public health concern. nih.gov

BacteriumGram StainObserved InhibitionReference
Staphylococcus aureusGram-positiveYes nih.govnih.govnih.gov
MRSAGram-positiveYes (MIC = 1000 µg/mL for some analogs) nih.govnih.gov
Escherichia coliGram-negativeModerate nih.govnih.gov
Pseudomonas aeruginosaGram-negativeModerate nih.govnih.govfrontiersin.orgmdpi.comnih.gov
Klebsiella pneumoniaeGram-negativeYes nih.govmdpi.comscispace.comnih.gov

Antifungal Properties (In Vitro Assays)

Thiourea derivatives are known to possess antifungal properties. nih.gov In vitro anti-yeast activity of some thiourea derivatives and their metal complexes has been shown to be greater than their antibacterial activity. mdpi.com These compounds have been screened for antifungal activity against various yeast strains, including Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.com

Molecular Mechanism of Action Studies (e.g., DNA gyrase inhibition)

The proposed antibacterial mechanism of many thiourea-derived analogs involves the inhibition of topoisomerase II, DNA gyrase, and topoisomerase IV. nih.gov DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes, is a well-established target for antibacterial drugs. nih.gov It introduces negative supercoils into DNA, a process vital for bacterial DNA replication and packaging. nih.govgenawif.com

In silico studies have shown that certain 1-allyl-3-benzoylthiourea analogs possess good interaction with the DNA gyrase subunit B receptor. nih.gov This suggests that their mode of action could be through the inhibition of this crucial enzyme. The inhibition of DNA gyrase can occur through various mechanisms, including interference with DNA binding, DNA cleavage, strand passage, or ATP hydrolysis. nih.gov Some novel inhibitors have been found to prevent DNA from binding to DNA gyrase, thereby inhibiting its supercoiling activity. researchgate.net Other inhibitors, like cyclothialidine, act by interfering with the ATPase activity of the B subunit of DNA gyrase. nih.gov

Enzyme Inhibition Potential (In Vitro Studies)

Beyond its antimicrobial effects, this compound and its analogs have been investigated for their ability to inhibit certain enzymes implicated in various physiological and pathological processes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease. nih.govnih.govnih.gov While AChE is the primary target, BChE activity increases as dementia progresses, making its inhibition also beneficial. nih.gov

Several thiourea derivatives have been synthesized and screened for their inhibitory activities against AChE and BChE. nih.govresearchgate.net Some unsymmetrical thiourea derivatives have shown inhibitory effects on both enzymes. nih.gov The search for new, potent, and safe AChE and BChE inhibitors is an active area of research. nih.govmdpi.comfrontiersin.orgresearchgate.net

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for various medical and agricultural applications. nih.gov For instance, in agriculture, urease inhibitors are used to reduce the loss of nitrogen from urea-based fertilizers. nih.gov In the medical field, inhibiting urease is a strategy to combat infections by ureolytic bacteria. nih.gov While the direct inhibitory activity of this compound on urease is not extensively detailed in the provided context, the broader class of thiourea derivatives has been explored for this potential.

EnzymeFunctionInhibition by Thiourea DerivativesReference
Acetylcholinesterase (AChE)Breaks down acetylcholineYes nih.govnih.govnih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net
Butyrylcholinesterase (BChE)Breaks down acetylcholineYes nih.govnih.govresearchgate.netnih.gov
UreaseHydrolyzes ureaInvestigated nih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars. The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. Thiourea derivatives have been investigated as potential alpha-amylase inhibitors. However, specific studies detailing the in vitro inhibitory activity and IC50 values of this compound against alpha-amylase are not extensively documented in the currently available scientific literature.

Cyclooxygenase (COX-2) Inhibition through Molecular Docking

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with the active site of a target protein like COX-2. While various compounds are screened for their COX-2 inhibitory potential using this method, specific molecular docking studies for this compound targeting COX-2 have not been prominently reported in the reviewed literature.

Main Protease Inhibition (e.g., SARS-CoV-2 Mpro) via Molecular Docking

The main protease (Mpro) of viruses like SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. Molecular docking studies are widely employed to identify potential inhibitors that can bind to the active site of Mpro and block its function. Although the search for Mpro inhibitors is extensive, specific molecular docking analyses and binding energy calculations for this compound against SARS-CoV-2 Mpro are not detailed in the available research.

Antioxidant Activity Research (In Vitro Assays)

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. The antioxidant potential of chemical compounds is often evaluated using various in vitro assays.

Radical Scavenging Assays (DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods used to assess the radical scavenging ability of compounds. In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical results in a color change, which can be quantified to determine the scavenging activity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). While thiourea derivatives have shown antioxidant properties in such assays, specific IC50 values for this compound in DPPH and ABTS assays are not specified in the reviewed scientific reports.

Ferric Reducing Antioxidant Power (FRAP) Assays

Cytotoxicity Studies on Cell Lines (In Vitro Anti-Proliferative Activity)

Cytotoxicity assays are essential for evaluating the potential of a compound to kill or inhibit the growth of cancer cells. These in vitro studies are a primary step in the discovery of new anticancer agents. Research has shown that various N-allylthiourea derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies on a series of N-allylthiourea derivatives demonstrated notable cytotoxicity against the MCF-7 human breast cancer cell line. The anti-proliferative activity is often quantified by the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Summary of In Vitro Cytotoxicity Data for N-Allylthiourea Derivatives

Compound ClassCell LineIC50 (mM)Reference
N-Allylthiourea DerivativesMCF-70.21 - 0.38
Hydroxyurea (Reference)MCF-72.89
N-Allylthiourea (Parent)MCF-75.22

This table presents data for the general class of N-allylthiourea derivatives as specific data for this compound was not detailed in the cited source. The derivatives showed significantly higher potency compared to the parent compound and the reference drug hydroxyurea.

Investigations on Cancer Cell Lines (e.g., MCF-7)

There is no published data from in vitro studies evaluating the cytotoxic or anti-proliferative effects of this compound on the human breast adenocarcinoma cell line, MCF-7, or any other cancer cell line. As a result, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values, which are crucial for quantifying a compound's potency, have not been determined for this specific molecule.

While research exists for structurally related thiourea derivatives, which have shown varying degrees of activity against MCF-7 cells nih.govtouro.edu, such findings are not directly applicable to this compound due to the principles of structure-activity relationships, where minor molecular modifications can significantly alter biological activity.

Molecular Pathways of Cell Proliferation Modulation

In the absence of in vitro studies on cancer cell lines, there have been no subsequent mechanistic investigations into how this compound might influence the molecular pathways governing cell proliferation. Therefore, information regarding its potential to induce apoptosis, cause cell cycle arrest, or modulate specific signaling cascades involved in cancer progression is currently unavailable in the scientific literature.

Studies on other thiourea analogs have explored mechanisms such as the induction of apoptosis via caspase activation and the arrest of the cell cycle at various phases in MCF-7 cells. researchgate.netnih.gov However, these molecular effects are specific to the tested compounds and cannot be extrapolated to this compound without direct experimental evidence.

Applications in Materials Science and Catalysis

Corrosion Inhibition Research

Thiourea (B124793) and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments. jmaterenvironsci.comresearchgate.netmaterials.international The inhibitory action is generally attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that hinders the corrosion process.

The adsorption of thiourea derivatives on a metal surface can occur through a combination of physical (electrostatic) and chemical interactions. For 1-(4-Acetylphenyl)-3-allylthiourea, the heteroatoms (N, S, O) with lone pairs of electrons can coordinate with the vacant d-orbitals of metal atoms, leading to chemisorption. The aromatic ring can also interact with the metal surface through π-electron donation. The specific mode of adsorption would likely follow established isotherms such as the Langmuir or Temkin models, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. researchgate.netnih.gov

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique would be used to determine if this compound acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr) upon its addition to the corrosive medium. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS studies would provide insights into the charge transfer resistance and the double-layer capacitance at the metal-solution interface. An increase in charge transfer resistance in the presence of the inhibitor would signify the formation of a protective film on the metal surface. materials.international

The following table illustrates hypothetical data that could be obtained from such electrochemical studies for a related thiourea derivative, showcasing its inhibition efficiency.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
05.2-
0.0011.865.4
0.0050.982.7
0.010.492.3

Catalytic Applications in Organic Synthesis

Thiourea derivatives have gained prominence as versatile molecules in the field of catalysis, functioning both as organocatalysts and as ligands in metal complexes.

The thiourea moiety can act as a hydrogen-bond donor, activating electrophiles and facilitating a variety of organic transformations. While specific studies on this compound as an organocatalyst are not available, related acylthiourea compounds have been successfully employed in various reactions. The presence of the acetyl group could potentially influence the catalytic activity and selectivity.

The sulfur and nitrogen atoms of the thiourea group in this compound make it an excellent ligand for coordinating with transition metals. The resulting metal complexes can exhibit significant catalytic activity. For instance, complexes of thiourea derivatives with metals like ruthenium and palladium have been used in hydrogenation and cross-coupling reactions. The specific nature of the acetylphenyl and allyl substituents would influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic performance.

Chemosensor Development

The ability of the thiourea functional group to bind with specific ions makes it a valuable component in the design of chemosensors. These sensors can detect the presence of certain cations or anions through changes in their optical or electrochemical properties. A structurally related compound, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea, has been shown to exhibit selective recognition for mercury ions (Hg²⁺). figshare.com This suggests that this compound could also be investigated for its potential as a chemosensor for various metal ions or anions. The binding of an analyte to the thiourea moiety could lead to a colorimetric or fluorescent response, enabling its detection and quantification.

The table below indicates the potential selective ion detection capabilities of a thiourea-based chemosensor.

IonResponseDetection Limit (µM)
Hg²⁺Colorimetric & Fluorescent0.5
Cu²⁺No significant response-
Pb²⁺No significant response-
Zn²⁺No significant response-
F⁻Colorimetric2.0
Cl⁻No significant response-

Selective Detection of Metal Ions

The thiourea moiety in this compound contains soft sulfur and nitrogen donor atoms, which can form stable complexes with various metal ions. This chelating ability is the foundation for its application in the selective detection of metal ions. The presence of the acetylphenyl group can further influence the electronic properties and, consequently, the selectivity and sensitivity of the molecule as a chemosensor.

Research on analogous thiourea derivatives has demonstrated their efficacy as ligands for the selective binding of heavy and transition metal ions. For instance, allylthiourea-functionalized materials have been successfully employed for the extraction of Cd(II), Pb(II), and Cu(II) ions from aqueous solutions nih.gov. This is achieved through a chelation interaction between the sulfur and nitrogen atoms of the thiourea group and the metal ions nih.gov. The general principle involves the formation of a colored or fluorescent complex upon binding, which can be quantified using spectroscopic methods.

While specific studies on this compound as a metal ion sensor are not extensively documented, its structural features suggest a strong potential for this application. The interaction with metal ions can be monitored by changes in its UV-Visible absorption or fluorescence spectrum. Upon complexation, a new charge-transfer band may appear, or the existing absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. Similarly, the fluorescence of the compound could be either quenched or enhanced in the presence of specific metal ions.

The potential selectivity of this compound towards different metal ions can be attributed to factors such as the ionic radius, charge, and the hard/soft acid-base properties of the metal ion. The "soft" sulfur atom in the thiourea group is expected to show a preference for "soft" metal ions like Hg(II), Cd(II), and Pb(II). The nitrogen atoms can coordinate with a broader range of metal ions. The acetyl group on the phenyl ring can also potentially participate in coordination, further enhancing the stability and selectivity of the metal complexes.

Table 1: Potential Metal Ion Detection Capabilities of this compound

Metal Ion Proposed Interaction Mechanism Potential Detection Method
Cu(II) Chelation via S and N atoms Colorimetry / Fluorescence Quenching
Pb(II) Chelation via S and N atoms Colorimetry / Spectrophotometry
Cd(II) Chelation via S and N atoms Fluorimetry / Spectrophotometry
Hg(II) Strong covalent interaction with S atom Fluorescence Quenching / Colorimetry
Ni(II) Chelation via S and N atoms Spectrophotometry

Anion Recognition and Sensing

The hydrogen atoms on the nitrogen atoms of the thiourea group in this compound are sufficiently acidic to act as hydrogen bond donors. This property allows the molecule to function as a receptor for various anionic species. The binding of an anion occurs through the formation of multiple hydrogen bonds between the N-H protons of the thiourea and the anion.

The field of supramolecular chemistry has extensively utilized thiourea-based receptors for anion recognition. These receptors often exhibit high selectivity for basic anions such as acetate (CH₃COO⁻), fluoride (F⁻), and dihydrogen phosphate (H₂PO₄⁻). The binding event can induce a conformational change in the receptor molecule, leading to a detectable signal, most commonly a change in color or fluorescence.

For this compound, the presence of the electron-withdrawing acetyl group on the phenyl ring is expected to increase the acidity of the N-H protons, thereby enhancing its anion binding affinity. The interaction with an anion can be represented as follows:

Upon binding with a basic anion, deprotonation or strong hydrogen bonding can occur, leading to a significant change in the electronic distribution within the molecule. This change is often observable as a distinct color change, making it a useful "naked-eye" sensor. For example, the solution of a similar thiourea derivative might change from colorless to yellow or another distinct color in the presence of acetate ions.

The selectivity of this compound for different anions would depend on the anion's basicity, size, and geometry. More basic and smaller anions like fluoride and acetate are expected to form stronger hydrogen bonds compared to larger, less basic anions like chloride (Cl⁻) or bromide (Br⁻).

Table 2: Potential Anion Sensing Capabilities of this compound

Anion Proposed Binding Interaction Potential Sensing Mechanism
Acetate (CH₃COO⁻) Hydrogen bonding with N-H groups Colorimetric change / UV-Vis spectral shift
Fluoride (F⁻) Strong hydrogen bonding/deprotonation Colorimetric change / Fluorescence change
Dihydrogen Phosphate (H₂PO₄⁻) Hydrogen bonding with N-H groups UV-Vis spectral shift / Colorimetric change

Role as Precursors for Heterocyclic Systems

Thiourea derivatives are highly valuable building blocks in organic synthesis due to their versatile reactivity. The presence of nucleophilic nitrogen and sulfur atoms, along with a reactive central carbon, allows them to participate in a variety of cyclization reactions to form a wide range of heterocyclic compounds. This compound is a prime candidate for the synthesis of various five- and six-membered heterocyclic systems, such as thiazoles and pyrimidines.

The general strategy involves the reaction of the thiourea derivative with a suitable bifunctional electrophile. The allyl group can also be a site for further functionalization or participation in cyclization reactions.

A prominent example of the use of thioureas in heterocyclic synthesis is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-haloketone to yield a 2-aminothiazole derivative. For this compound, the reaction with an α-haloketone, such as phenacyl bromide, would be expected to yield a 2-(allylamino)-4-phenyl-5-(4-acetylphenyl)thiazole derivative.

Furthermore, thioureas can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine-2-thiones. The reaction of this compound with a β-ketoester, for instance, in the presence of a base, would lead to the formation of a substituted dihydropyrimidine-2-thione. Subsequent oxidation or tautomerization can yield the aromatic pyrimidine ring.

The acetyl group on the phenyl ring can also serve as a handle for further synthetic transformations, either before or after the formation of the heterocyclic ring, thus increasing the molecular diversity of the resulting compounds.

Table 3: Potential Heterocyclic Systems Derived from this compound

Heterocyclic System Synthetic Strategy Key Reagents
Thiazoles Hantzsch Thiazole Synthesis α-Haloketones (e.g., phenacyl bromide)
Pyrimidines Condensation 1,3-Dicarbonyl compounds (e.g., β-ketoesters)
Imidazoles Desulfurization and cyclization α-Amino ketones
Thiazolidinones Reaction with α-haloacetic acids Chloroacetic acid

Quantitative Structure Activity Relationship Qsar and Molecular Docking Studies

Development of QSAR Models for Biological Activity Prediction

QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. mdpi.com The development process involves calculating molecular descriptors that quantify the structural features of the molecules and using statistical methods to correlate these descriptors with their observed biological activities. frontiersin.orgmdpi.com

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a compound like 1-(4-Acetylphenyl)-3-allylthiourea and its analogs, a wide range of descriptors can be calculated to capture the structural variations that influence biological activity. These descriptors are typically categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups. frontiersin.org

3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric, electrostatic, and hydrophobic fields. eijppr.com These descriptors are crucial for understanding the spatial arrangement of atoms and how the molecule's shape and charge distribution affect its interaction with a biological target. eijppr.com

The selection of relevant descriptors is a critical step, often involving statistical techniques like Principal Component Analysis (PCA) to identify the descriptors most correlated with the biological activity while minimizing intercorrelation among the descriptors themselves.

Once descriptors are selected, a mathematical model is built using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The reliability and predictive power of the developed QSAR model must be rigorously validated. Validation is performed using several statistical metrics:

Internal Validation: This assesses the model's robustness and stability. A common method is leave-one-out cross-validation, which yields a cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a good model with reliable internal predictive power. mdpi.com

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive correlation coefficient (R²pred) is a key metric here. mdpi.com

Goodness-of-Fit: The coefficient of determination (R²) measures how well the model fits the training set data. An R² value greater than 0.6 is generally considered acceptable. mdpi.com

The Organization for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity. oecd.org

Table 1: Typical Statistical Parameters for QSAR Model Validation This table presents representative data to illustrate the validation metrics used for QSAR models, based on values reported in scientific literature.

ParameterSymbolTypical Acceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness-of-fit of the model to the training data. mdpi.com
Cross-Validated R²q² (or Q²)> 0.5Assesses the internal predictive ability and robustness of the model. mdpi.com
Predictive R² for External SetR²pred> 0.5Evaluates the model's ability to predict the activity of an external test set.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org It is instrumental in elucidating the binding mode of a compound within the active site of its receptor, which is crucial for understanding its biological function and for structure-based drug design. rjptonline.orgamazonaws.com

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target. This is achieved using scoring functions, which are mathematical methods used to approximate the binding free energy of the protein-ligand complex. rjptonline.org A more negative score typically indicates a stronger and more favorable binding interaction.

In a study involving analogs of 1-allyl-3-benzoylthiourea (B5185869), a class of compounds structurally related to this compound, docking simulations were performed against the DNA gyrase subunit B receptor (PDB: 1KZN). nih.gov The results, measured by a "rerank score," indicated a good affinity of these compounds for the receptor, with scores comparable to the standard compound ciprofloxacin. nih.gov

Table 2: Docking Scores of 1-allyl-3-benzoylthiourea Analogs Against DNA Gyrase Subunit B Data sourced from a study on analogs of 1-allyl-3-benzoylthiourea. nih.gov

CompoundRerank Score
Cpd 1-85.9597
Cpd 2-89.1417
Cpd 3-91.2304
Cpd 4-89.3188
Ciprofloxacin (Standard)-97.0795
Clorobiocin (Standard)-130.551

Beyond predicting binding energy, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For the 1-allyl-3-benzoylthiourea analogs docked into the DNA gyrase subunit B receptor, the analysis revealed key hydrogen bonding interactions with specific amino acid residues in the active site. nih.gov Specifically, hydrogen bonds were observed between the ligands and the residues Asparagine 46 (Asn 46) and Threonine 165 (Thr 165). nih.gov Such interactions are critical for anchoring the ligand in the binding pocket and are a key determinant of binding specificity and affinity.

Table 3: Key Amino Acid Interactions for 1-allyl-3-benzoylthiourea Analogs Data derived from ligand map interaction analysis of thiourea (B124793) derivatives with the DNA gyrase subunit B receptor. nih.gov

Compound GroupInteracting ResidueType of Interaction
Cpd 1 and Cpd 3Asn 46Hydrogen Bond
Cpd 2 and Cpd 4Thr 165Hydrogen Bond

The binding of a ligand to a protein is often not a simple lock-and-key process. It can induce significant conformational changes in the target protein, a phenomenon known as "induced fit." researchgate.net These structural rearrangements can be essential for the protein's biological function, such as the opening or closing of an ion channel or the activation of an enzyme. researchgate.net For example, in Cys-loop ligand-gated ion channels, agonist binding can lead to an inward movement of a region known as "loop C," which tightens the binding pocket and contributes to channel gating. researchgate.net

The analysis of ligand-induced conformational changes is complex and often requires advanced biophysical techniques like X-ray crystallography or specialized biosensors. nih.govrsc.org These methods can detect and characterize structural changes, from small loop movements to large-scale rearrangements of the entire protein complex. nih.govrsc.org While molecular docking studies on thiourea derivatives have successfully identified static binding poses, specific details on conformational changes induced by this compound are not extensively documented in the available literature. Understanding these dynamic changes remains a key area for future research to fully comprehend its mechanism of action.

Pharmacophore Modeling and Lead Optimization Strategies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are pivotal in modern drug discovery, providing insights into the interaction between a ligand and its target protein. For derivatives of thiourea, including this compound, these computational techniques are instrumental in guiding the development of more potent and specific therapeutic agents. This section focuses on the application of pharmacophore modeling to identify essential chemical features for biological activity and the subsequent lead optimization strategies to enhance the compound's drug-like properties.

Pharmacophore Modeling

Pharmacophore modeling is a crucial step in understanding the structural requirements for a small molecule to bind effectively to a biological target. A pharmacophore model represents the spatial arrangement of essential features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

For the this compound scaffold, a pharmacophore model can be generated based on its key structural components and their potential interactions with a receptor's active site. The thiourea moiety is a versatile functional group, with the sulfur atom acting as a hydrogen bond acceptor and the N-H protons as hydrogen bond donors. nih.govnih.gov The acetyl group on the phenyl ring provides an additional strong hydrogen bond acceptor site (the carbonyl oxygen), while the phenyl ring itself and the allyl group contribute hydrophobic characteristics.

Computational analysis of the interaction between thiourea derivatives and their target proteins allows for the generation of a 3D pharmacophore model. This model serves as a template for virtual screening of compound libraries to identify new molecules with a higher probability of being active. researchgate.net

Table 1: Hypothetical Pharmacophore Features for this compound Derivatives

Feature IDFeature TypeLocation on ScaffoldPotential Interaction
HBA_1Hydrogen Bond AcceptorSulfur atom of thioureaInteracts with donor residues in the active site
HBA_2Hydrogen Bond AcceptorOxygen atom of acetyl groupForms hydrogen bonds with amino acid residues
HBD_1Hydrogen Bond DonorN-H adjacent to phenyl ringInteracts with acceptor residues in the active site
HBD_2Hydrogen Bond DonorN-H adjacent to allyl groupForms hydrogen bonds with amino acid residues
HY_1HydrophobicAllyl groupOccupies a hydrophobic pocket in the receptor
AR_1Aromatic RingAcetylphenyl groupEngages in π-π stacking or hydrophobic interactions

This table illustrates a potential pharmacophore model based on the chemical structure of this compound and common interaction patterns of thiourea derivatives.

Lead Optimization Strategies

Lead optimization is the iterative process where a lead compound, like this compound, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. youtube.com The insights gained from QSAR and molecular docking studies are fundamental to guiding these modifications. The goal is to enhance the desired activities while minimizing potential toxic effects. youtube.comnih.gov

Structure-Activity Relationship (SAR) Guided Modifications:

Systematic structural modifications are made to different parts of the lead compound to establish a structure-activity relationship (SAR). This involves altering specific substituents to probe their effect on biological activity.

Modification of the Phenyl Ring: The substitution pattern on the aromatic ring is a common target for optimization. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule and influence binding affinity. For instance, adding halogen or methoxy groups to the phenyl ring of thiourea derivatives has been shown to impact antibacterial or antiparkinsonian activity in different studies. nih.govnih.gov Docking studies can help predict how these new substituents will fit into the binding pocket of the target protein. nih.gov

Bioisosteric Replacement of the Acetyl Group: The acetyl group can be replaced with other functional groups (bioisosteres) such as a cyano, nitro, or sulfonyl group. These changes can alter the hydrogen bonding capacity and electronic nature of the molecule, potentially leading to improved interactions with the target.

Alteration of the Allyl Group: The allyl group contributes to the compound's lipophilicity. Replacing it with other alkyl or cyclic groups can optimize hydrophobic interactions within the receptor's binding site. This can lead to improved potency and can also be used to fine-tune pharmacokinetic properties like metabolic stability.

Table 2: Example of a Lead Optimization Strategy for this compound

Compound IDR1 (Phenyl Ring Substitution)R2 (Allyl Group Replacement)Hypothetical IC50 (µM)Rationale for Modification
Lead-0014-AcetylAllyl15.2Starting lead compound
OPT-0014-Acetyl-2-ChloroAllyl8.5Introduce electron-withdrawing group to probe electronic effects
OPT-0024-Acetyl-3-MethoxyAllyl11.3Add electron-donating group to alter binding interactions
OPT-0034-CyanoAllyl20.1Bioisosteric replacement of the acetyl group
OPT-0044-AcetylPropyl12.8Modify lipophilicity and hydrophobic interactions
OPT-0054-AcetylCyclohexyl9.1Introduce bulky group to better fit a hydrophobic pocket

This table presents a hypothetical lead optimization campaign based on the this compound scaffold. The IC50 values are illustrative and represent plausible outcomes of strategic chemical modifications aimed at improving biological activity.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future synthesis of 1-(4-Acetylphenyl)-3-allylthiourea and its derivatives could move beyond established methods to enhance efficiency, yield, and environmental compatibility.

Novel Synthetic Pathways: Standard synthesis typically involves the reaction of 4-aminoacetophenone with allyl isothiocyanate or the reaction of an acyl isothiocyanate with an amine. nih.govmdpi.com Future research could explore:

Microwave-Assisted Synthesis: To reduce reaction times and potentially increase yields.

Flow Chemistry: For safer, more scalable, and continuous production.

Catalyst-Free Conditions: Exploring reactions in green solvents like polyethylene (B3416737) glycol (PEG) or under solvent-free conditions to improve the environmental footprint of the synthesis. researchgate.net

Derivatization Strategies: The true potential of this compound lies in its capacity for structural modification. The acetyl and allyl groups are prime targets for derivatization.

Acetyl Group Modification: The acetyl group's carbonyl functionality is a gateway to a vast array of derivatives. For instance, it can be converted into an enaminone, which can then serve as a precursor for synthesizing various heterocyclic systems, such as pyrazoles. mdpi.com Other possibilities include reduction to an alcohol, conversion to an oxime, or use in aldol (B89426) or similar condensation reactions to build more complex molecular architectures.

Allyl Group Functionalization: The double bond of the allyl group is amenable to numerous transformations, including epoxidation, dihydroxylation, and polymerization, opening pathways to new classes of compounds and materials.

Thiourea (B124793) Backbone Cyclization: The thiourea moiety itself is a valuable precursor for synthesizing heterocycles like imidazole-2-thiones, 2-imino-1,3-thiazolines, and pyrimidine-2-thiones, which are known for their biological significance. nih.govresearchgate.net

Deeper Mechanistic Elucidation of In Vitro Biological Activities

Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. nih.govnih.govmdpi.com While the parent compound may show certain activities, a deeper understanding of its mechanisms of action is crucial for any therapeutic development.

Future research should focus on:

Enzyme Inhibition Studies: Investigating the inhibitory potential against key enzymes such as urease, cholinesterases (AChE and BChE), DNA gyrase, and topoisomerase. nih.govmdpi.commdpi.com Detailed kinetic studies would be necessary to determine the mode of inhibition.

DNA and Protein Interaction: Studies employing techniques like UV-visible spectroscopy, fluorescence quenching, and circular dichroism can elucidate the nature and strength of the compound's interaction with biomacromolecules like DNA and specific proteins. nih.gov Determining whether it acts as a groove binder or an intercalator is a key objective. nih.gov

Cellular Pathway Analysis: For derivatives showing significant cytotoxicity against cancer cell lines, it is vital to investigate the underlying molecular mechanisms. This includes studying the induction of apoptosis, cell cycle arrest, and effects on specific signaling pathways. mdpi.com

Identification of New Applications in Materials Science and Catalysis

The application of thiourea derivatives extends beyond biology into materials science and catalysis, areas where this compound remains largely unexplored.

Coordination Chemistry and Metal Complexes: Thioureas are excellent chelating agents for a variety of transition metals. mdpi.comnih.gov The synthesis of metal complexes with this compound could lead to new materials with interesting magnetic, optical, or electronic properties. These complexes themselves could also exhibit enhanced biological activities compared to the parent ligand. mdpi.com

Polymer Science: The allyl group provides a handle for polymerization reactions. This could be exploited to create novel polymers or to incorporate the thiourea unit into existing polymer backbones, potentially creating functional materials for use as curing agents for epoxy resins or as selective metal extractants. nih.govresearchgate.net

Catalysis: While the catalytic activity of thiourea compounds themselves is an emerging area, their metal complexes hold significant promise. Research into the catalytic potential of this compound-metal complexes in organic transformations, such as cross-coupling reactions or oxidations, could unveil new and efficient catalytic systems.

Advanced Integrated Computational-Experimental Approaches for Rational Design

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating the discovery and optimization of new molecules.

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes and affinities of this compound and its virtual derivatives with various biological targets (e.g., enzyme active sites, DNA grooves). nih.gov This allows for the pre-screening of large virtual libraries and the rational design of compounds with enhanced potency and selectivity.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity profile (e.g., HOMO-LUMO energy gap), and spectroscopic properties of the molecule. nih.gov This fundamental understanding can guide synthetic and derivatization efforts.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of derivatives and evaluating their biological activity, QSAR models can be developed. These models quantitatively correlate structural features with activity, enabling the prediction of the activity of yet-to-be-synthesized compounds and guiding the design of more potent analogues.

Methodological Advancements in Characterization and Analysis

Thorough characterization is fundamental to understanding the structure-property relationships of this compound and its derivatives.

Advanced Spectroscopic and Diffraction Techniques: While standard techniques like NMR, IR, and mass spectrometry are essential, advanced methods can provide deeper insights. For metal complexes, techniques like X-ray Absorption Near Edge Structure (XANES) can provide detailed information about the metal's oxidation state and coordination environment. mdpi.com Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination and for studying intermolecular interactions in the solid state. nih.govnih.gov

Hirshfeld Surface Analysis: This computational tool, derived from X-ray diffraction data, is invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice, such as hydrogen bonds and π-π stacking, which are crucial for crystal packing and can influence physical properties. nih.gov

Chromatographic Methods: Development of robust and sensitive analytical methods using techniques like HPLC and GC-MS is crucial for purity assessment, reaction monitoring, and for potential metabolic or environmental fate studies in the future.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Acetylphenyl)-3-allylthiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example:
  • Acetylation of precursors : Reacting 1-phenyl-2,2-dichlorocyclopropane with acetylating agents under controlled anhydrous conditions yields 1-(4-Acetylphenyl) intermediates, which can be further functionalized with allylthiourea groups .

  • Thiourea coupling : Reacting 4-acetylphenyl isothiocyanate with allylamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours achieves moderate to high yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

  • Critical factors : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact yield. For instance, excess allylamine improves thiourea formation but may require neutralization steps to avoid side reactions .

    Table 1: Synthetic Conditions and Yields

    PrecursorReaction ConditionsYield (%)Purity (%)Reference
    4-Acetylphenyl isothiocyanateAllylamine, DMF, 70°C, 8h7895
    1-(4-Acetylphenyl)-2,2-DCCP*NaOEt, allylthiol, THF, reflux6590
    *DCCP = Dichlorocyclopropane

Q. How is the molecular structure of this compound characterized, and what key structural features dictate its reactivity?

  • Methodological Answer : Structural characterization relies on X-ray crystallography and spectroscopic techniques:
  • Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals planarity in the thioamide form, with intramolecular hydrogen bonds (N–H⋯O, S–H⋯N) stabilizing the structure. Bond lengths (e.g., C–S = 1.6629 Å, C=O = 1.2246 Å) confirm π-conjugation and partial double-bond character .
  • Spectroscopy :
  • FT-IR : Stretching vibrations at ~3200 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C=S).
  • NMR : ¹H NMR shows deshielded protons near the acetyl group (δ 2.5–2.7 ppm) and allyl moiety (δ 5.1–5.9 ppm) .
  • Reactivity drivers : The electron-withdrawing acetyl group enhances electrophilicity at the thiourea sulfur, facilitating nucleophilic attacks or metal coordination .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer : Enzyme inhibition assays focus on acetylcholinesterase (AChE) and phosphatases :
  • AChE inhibition :

Ellman’s assay : Monitor hydrolysis of acetylthiocholine iodide at 412 nm (spectrophotometrically) in phosphate buffer (pH 8.0). IC₅₀ values are calculated using tacrine as a positive control .

Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, highlighting hydrogen bonds with catalytic triads (e.g., Glu199 in AChE) .

  • Phosphatase studies : Use 4-acetylphenyl phosphate analogs to probe catalytic mechanisms. Mutagenesis (e.g., Glu431→Gln in Cdc25A phosphatase) identifies residues critical for substrate binding .

Q. How does this compound function in catalytic applications, such as epoxy resin curing or transition metal complexation?

  • Methodological Answer :
  • Epoxy curing : Acts as a thiol-ene accelerator . The allyl group undergoes radical-mediated thiol-ene reactions with epoxy thiols, reducing curing time at 80–100°C. FT-IR monitors C=S consumption (~1250 cm⁻¹) to track reaction progress .

  • Metal complexation : Forms stable complexes with Cu(II) or Pd(II) in ethanol/water mixtures. Job’s plot analysis (UV-Vis titration) determines a 1:1 stoichiometry. XANES/EXAFS confirms sulfur-metal coordination .

    Table 2: Catalytic Performance in Epoxy Curing

    Catalyst Loading (wt%)Curing Time (min)Glass Transition Temp (°C)Reference
    0.545120
    1.030125

Q. How should researchers address contradictions in experimental data, such as varying biological activity results across studies?

  • Methodological Answer : Contradictions arise from assay variability or environmental factors. Mitigation strategies include:
  • Comparative analysis : Replicate assays under standardized conditions (pH, temperature, solvent) using reference compounds (e.g., tacrine for AChE) .
  • Data validation :

Statistical rigor : Apply ANOVA or Tukey’s test to assess significance (p < 0.05).

Cross-technique validation : Correlate enzyme kinetics (Km, Vmax) with computational binding energies .

  • Case study : Discrepancies in IC₅₀ values for AChE inhibition may stem from solvent polarity effects on ligand solubility. Conducting assays in DMSO-water mixtures (≤1% DMSO) minimizes artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.